(1R,2S,4S,7S,8S,9S,10R,11S,12S,13R,17R,18S)-8,10-dihydroxy-1,5,9,18-tetramethyl-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docosa-5,14(19)-dien-15-one
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Overview
Description
(1R,2S,4S,7S,8S,9S,10R,11S,12S,13R,17R,18S)-8,10-dihydroxy-1,5,9,18-tetramethyl-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docosa-5,14(19)-dien-15-one is a natural product found in Streptomyces with data available.
Scientific Research Applications
Applications in Biological and Chemical Research
Diterpene Derivatives and Bioactivity : Research on diterpenes, such as those structurally related to the compound , has found applications in studying their bioactivity. For example, oxygenated pimarane diterpenes extracted from Kaempferia marginata were evaluated for antimalarial, antituberculous, and antifungal activities (Thongnest et al., 2005).
Synthetic Studies and Chemical Properties : Various studies have been conducted to explore the synthetic pathways and chemical properties of similar complex compounds. For instance, multiple Wagner-Meerwein rearrangements of a longipinane-1,9-diol derivative led to the formation of novel sesquiterpene skeletons (Armenta-Salinas et al., 2019).
Structural Analysis and X-Ray Studies : Compounds with similar complex structures have been the subject of structural analysis using techniques like X-ray crystallography. For instance, the crystal structure of N-deacetyllappaconitine, a C19-diterpenoid alkaloid, was determined to understand its molecular conformation and interactions (Shi et al., 2015).
Potential Anti-inflammatory Effects : Some structurally related compounds have been investigated for their anti-inflammatory properties. Resolvins, derived from docosahexaenoic acid, which shares structural similarities with the compound , have been studied for their roles in resolving inflammation (Mas et al., 2012).
properties
Molecular Formula |
C24H32O5 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(1R,2S,4S,7S,8S,9S,10R,11S,12S,13R,17R,18S)-8,10-dihydroxy-1,5,9,18-tetramethyl-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docosa-5,14(19)-dien-15-one |
InChI |
InChI=1S/C24H32O5/c1-9-7-13-17(21(26)11(3)20(13)25)16-12(9)8-14-18(16)19-22-10(2)15(28-23(19)27)5-6-24(14,4)29-22/h7,10-18,20-21,25-26H,5-6,8H2,1-4H3/t10-,11+,12+,13-,14-,15+,16+,17+,18-,20+,21-,24+/m0/s1 |
InChI Key |
WMRQHSFWMFGIFW-OUNSMTAHSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]2C=C([C@H]3C[C@H]4[C@@H]([C@H]3[C@@H]2[C@H]1O)C5=C6[C@H]([C@@H](CC[C@]4(O6)C)OC5=O)C)C)O |
Canonical SMILES |
CC1C(C2C=C(C3CC4C(C3C2C1O)C5=C6C(C(CCC4(O6)C)OC5=O)C)C)O |
synonyms |
cyclostreptin FR 182877 FR-182877 FR182877 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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